molecular formula C8H9BN2O2 B1452260 (3-Methyl-1H-indazol-4-YL)boronic acid CAS No. 1310383-41-5

(3-Methyl-1H-indazol-4-YL)boronic acid

Cat. No. B1452260
M. Wt: 175.98 g/mol
InChI Key: SRVMIYRNCHTCIN-UHFFFAOYSA-N
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Description

“(3-Methyl-1H-indazol-4-YL)boronic acid”, also known as MIBA, is a boronic acid derivative. It has a molecular formula of C8H9BN2O2 and an average mass of 175.98 Da . It is a white to yellow solid .


Synthesis Analysis

The synthesis of indazoles, the class of compounds to which MIBA belongs, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of MIBA consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Physical And Chemical Properties Analysis

MIBA is a white to yellow solid . It has a molecular weight of 175.98 g/mol. It is highly soluble in water and other polar solvents .

Scientific Research Applications

Resonance States and Molecular Structure

(3-Methyl-1H-indazol-4-YL)boronic acid, particularly the molecule 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), has been studied for its varying resonance states under different temperatures. Using nuclear magnetic resonance (NMR) spectroscopy, the molecule exhibited three different resonance states, which change with temperature. This finding is significant for characterizing molecules where hydrogen atoms move through the molecule, altering molecular symmetry. The study used techniques like COSY, HMBC, NOESY, and T1 relaxation time NMR spectra to analyze these states, and the results showed a good agreement between experimental and theoretical chemical shift values (Dikmen, 2018).

Synthesis and Ligand Behavior

The synthesis of hydrotris(indazolyl)borates, which include diverse substituents on the indazole ring, has been reported. These compounds exhibit two types of regiochemistries, depending on the substituents on the indazole ring. This synthesis led to the creation of octahedral homo- and heteroleptic complexes of metals like Co, Fe, and Zn, highlighting the compound's potential as a ligand in organometallic chemistry (Rheingold et al., 1997).

Vibrational Spectra and DFT Simulations

The molecular structure and vibrational properties of 4M1HI5BA were examined both theoretically and experimentally. Techniques like Raman, FT-IR, XRD spectroscopy, and quantum chemical calculations were employed. This study is crucial for understanding the vibrational behavior of the molecule, which can inform its applications in materials science and molecular engineering (Dikmen, 2017).

Biomedical Applications

Boronic acid compounds, including those similar to (3-Methyl-1H-indazol-4-YL)boronic acid, have found applications in biomedical fields. They have been utilized in the development of potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics recognizing biologically important saccharides. These applications showcase the versatility of boronic acid compounds in addressing various biomedical challenges (Yang et al., 2003).

Sensing and Diagnostic Applications

Boronic acids are used in sensing applications due to their interactions with diols and Lewis bases like fluoride or cyanide anions. This interaction is fundamental for developing sensors to probe carbohydrates and bioactive substances, which can have significant implications in disease diagnosis and prevention (Lacina et al., 2014).

Safety And Hazards

MIBA should be handled with care to avoid contact with skin and eyes . It should be stored at a temperature between 2-8°C .

Future Directions

Indazole-containing compounds, such as MIBA, have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of MIBA could involve further exploration of its potential uses in drug development.

properties

IUPAC Name

(3-methyl-2H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMIYRNCHTCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NNC(=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indazole-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Ma, CS Yeung - The Journal of Organic Chemistry, 2021 - ACS Publications
We report our efforts toward achieving C(sp 2 )–C(sp 3 ) coupling reactions with 2,2-difluorobicyclo[1.1.1]pentane (BCP-F 2 ) building blocks. By comparing the reactivities of matching …
Number of citations: 7 pubs.acs.org

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